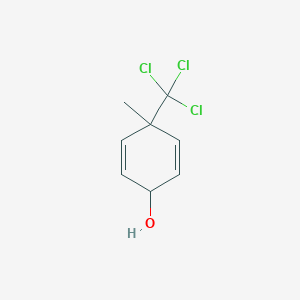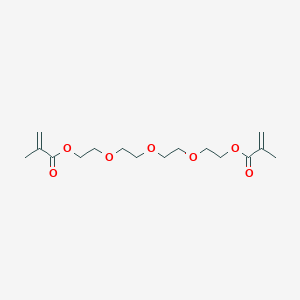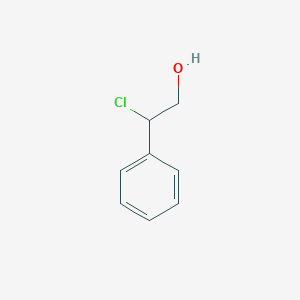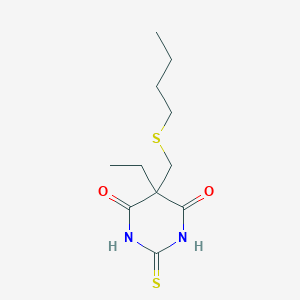
Thionarcon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thionarcon is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a thionated derivative of 1,4-naphthoquinone, which is known for its potent biological activities. Thionarcon has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
作用机制
The mechanism of action of Thionarcon is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. Thionarcon has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
Thionarcon has been found to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Thionarcon has also been found to inhibit the activity of key enzymes involved in cellular metabolism, such as lactate dehydrogenase and succinate dehydrogenase. In addition, Thionarcon has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
Thionarcon has several advantages for use in lab experiments. It is a potent and selective compound that can be used to probe specific biological pathways. Thionarcon is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to using Thionarcon in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on Thionarcon. One area of interest is the development of Thionarcon-based probes for studying mitochondrial function and oxidative stress in cells. Another area of interest is the development of Thionarcon-based drugs for the treatment of cancer and viral infections. Finally, there is also potential for using Thionarcon in combination with other compounds to enhance its biological activity and reduce toxicity.
合成方法
Thionarcon is synthesized by reacting 1,4-naphthoquinone with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and a thiol. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
Thionarcon has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent biological activities, such as antitumor, antiviral, and antibacterial effects. Thionarcon has also been used as a probe for studying the redox properties of biological systems, such as the electron transport chain in mitochondria.
属性
CAS 编号 |
115-59-3 |
|---|---|
产品名称 |
Thionarcon |
分子式 |
C11H18N2O2S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI 键 |
IZXGUXKTLNWAEY-UHFFFAOYSA-N |
手性 SMILES |
CCCCSCC1(C(=O)NC(=NC1=O)S)CC |
SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
规范 SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
其他 CAS 编号 |
115-59-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




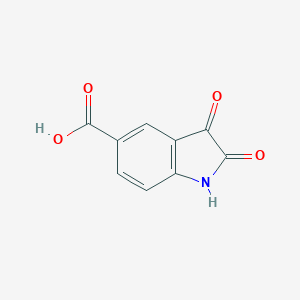
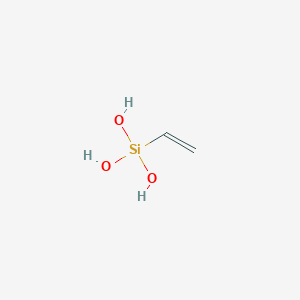
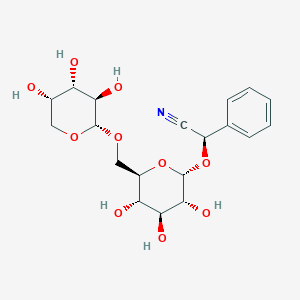
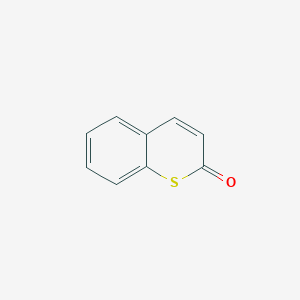
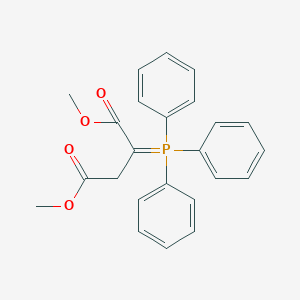
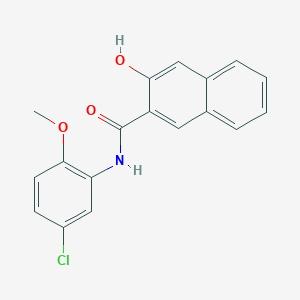
![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)


